1-(4-Chlorobenzoyl)-4-methylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

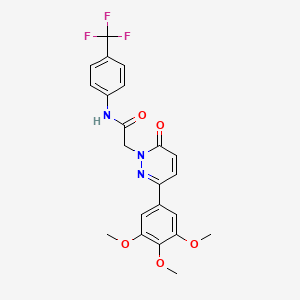

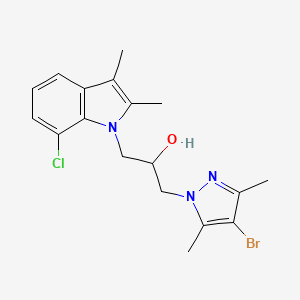

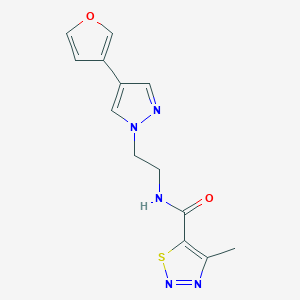

“1-(4-Chlorobenzoyl)-4-methylpiperazine” is a chemical compound. It is derived from 4-Chlorobenzoyl chloride, which is an acyl chloride . The compound is used as an intermediate in the synthesis of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “1-(4-Chlorobenzoyl)-4-methylpiperazine” is derived from its parent compound, 4-Chlorobenzoyl chloride. The linear formula of 4-Chlorobenzoyl chloride is ClC6H4COCl . The molecular weight is 175.01 .Chemical Reactions Analysis

4-Chlorobenzoyl chloride, the parent compound, reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides . It may also be used in the acylation of benzene using different solid acid catalysts .Physical And Chemical Properties Analysis

4-Chlorobenzoyl chloride, the parent compound, is a liquid at room temperature. It has a refractive index of 1.578, a boiling point of 102-104 °C, a melting point of 11-14 °C, and a density of 1.365 g/mL at 20 °C .科学的研究の応用

Intermediate in Synthesis of Medicinal Drugs

1-(4-Chlorobenzoyl)-4-methylpiperazine serves as a crucial intermediate in the synthesis of medicinal drugs, demonstrating the compound's importance in pharmaceutical research. For example, it has been employed in the development of new derivatives for antimycobacterial agents, showcasing its potential in combating Mycobacterium tuberculosis. These derivatives have shown significant activity, highlighting the compound's role in advancing tuberculosis treatment options (Biava et al., 2008).

Complex Reaction Networks in API Synthesis

In the synthesis of APIs, 1-(4-Chlorobenzoyl)-4-methylpiperazine is involved in complex reaction networks, illustrating its versatility in pharmaceutical manufacturing. A study on the chemical kinetics of a reaction network for benzazepine heterocyclic compound synthesis, which is crucial for certain therapeutic agents, underscores the importance of understanding the compound's behavior in such networks. This research is pivotal for optimizing API production and scale-up, ensuring efficient and effective drug development (Grom et al., 2016).

Safety and Hazards

将来の方向性

作用機序

Target of Action

A related compound, 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-[(1s)-1-(hydroxymethyl)propyl]acetamide, targets prostaglandin g/h synthase 1 . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds with diverse hormone-like effects, such as inflammation and pain.

Mode of Action

Indomethacin, a chemically similar compound, is known to inhibit prostaglandin synthesis . This inhibition occurs because the compound prevents the enzyme cyclooxygenase (COX) from converting arachidonic acid to prostaglandin H2, the first step in prostaglandin synthesis. This could potentially be a similar mode of action for 1-(4-Chlorobenzoyl)-4-methylpiperazine.

Biochemical Pathways

The related compound 4-chlorobenzoate:coa ligase is involved in the metabolism of 4-chlorobenzoate . This enzyme catalyzes the formation of 4-chlorobenzoyl CoA and AMP from 4-chlorobenzoate, ATP, and CoA, indicating that 1-(4-Chlorobenzoyl)-4-methylpiperazine might influence similar biochemical pathways.

Result of Action

The inhibition of prostaglandin synthesis by similar compounds can result in anti-inflammatory and analgesic effects .

特性

IUPAC Name |

(4-chlorophenyl)-(4-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIAPKMXCFQOTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49645317 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(4-Chlorobenzoyl)-4-methylpiperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide](/img/structure/B2944121.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide](/img/structure/B2944130.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isothiazolecarbonitrile](/img/structure/B2944133.png)

![N-[3-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2944137.png)